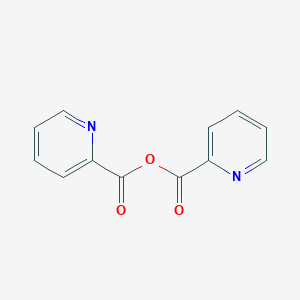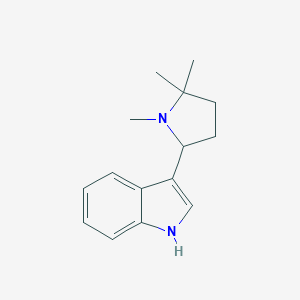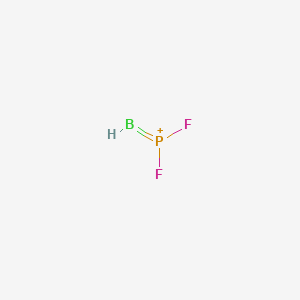
Boranylidene(difluoro)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boranylidene(difluoro)phosphanium, also known as BDFP, is a novel and highly effective reagent used in organic synthesis. It is a phosphorus-based compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of Boranylidene(difluoro)phosphanium is not fully understood, but it is believed to involve the formation of a boron-phosphorus bond. This bond is highly reactive and can undergo various transformations, leading to the formation of new compounds. Boranylidene(difluoro)phosphanium can also act as a Lewis acid, facilitating the activation of carbonyl groups and other electrophiles.
Biochemical and Physiological Effects:
Boranylidene(difluoro)phosphanium has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-carcinogenic in animal studies. It is also stable under physiological conditions, making it a potential candidate for drug delivery and other biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Boranylidene(difluoro)phosphanium has several advantages over other commonly used reagents, including its high selectivity, efficiency, and ease of synthesis. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, Boranylidene(difluoro)phosphanium has some limitations, including its high cost and limited availability. It is also a highly reactive compound, requiring careful handling and storage.
Orientations Futures
There are several future directions for research on Boranylidene(difluoro)phosphanium. One area of interest is the development of new synthetic methods for Boranylidene(difluoro)phosphanium and its derivatives. Another area is the exploration of its potential applications in drug delivery and other biomedical fields. Additionally, the use of Boranylidene(difluoro)phosphanium as a catalyst in new reactions and the study of its mechanism of action are also promising areas for future research.
Méthodes De Synthèse
The synthesis of Boranylidene(difluoro)phosphanium involves the reaction of boron trifluoride diethyl etherate with bis(difluorophosphino)methane. The resulting product is a colorless oil that can be purified by distillation or chromatography. The yield of Boranylidene(difluoro)phosphanium is typically high, and the compound is stable under normal laboratory conditions.
Applications De Recherche Scientifique
Boranylidene(difluoro)phosphanium has found numerous applications in organic synthesis, including the preparation of phosphonium salts, phosphine-borane complexes, and phosphine oxide derivatives. It is also used as a catalyst in various reactions, such as the hydroboration of alkenes and the reduction of carbonyl compounds. Boranylidene(difluoro)phosphanium has shown excellent selectivity and efficiency in these reactions, making it an attractive alternative to other commonly used reagents.
Propriétés
Numéro CAS |
16089-15-9 |
|---|---|
Nom du produit |
Boranylidene(difluoro)phosphanium |
Formule moléculaire |
BF2HP+ |
Poids moléculaire |
80.79 g/mol |
Nom IUPAC |
boranylidene(difluoro)phosphanium |
InChI |
InChI=1S/BF2HP/c1-4(2)3/h1H/q+1 |
Clé InChI |
SJIQLDKUVWYYCT-UHFFFAOYSA-N |
SMILES |
B=[P+](F)F |
SMILES canonique |
B=[P+](F)F |
Synonymes |
P,P-Difluorophosphine-borane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



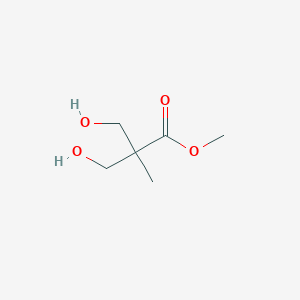

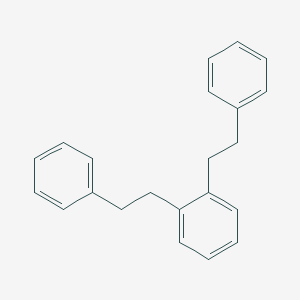
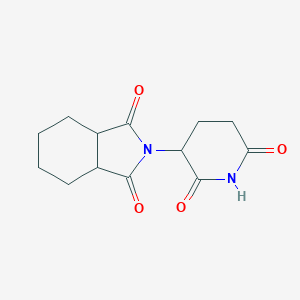
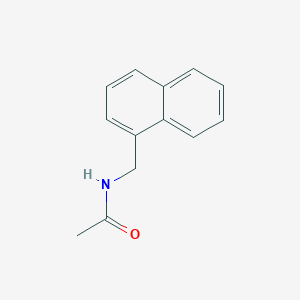
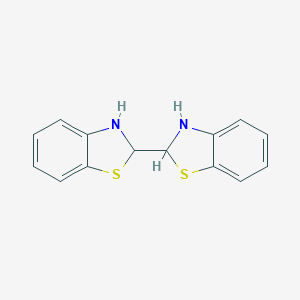

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)


![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)
